molecular formula C11H9BrClF3OS B14055220 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14055220
M. Wt: 361.61 g/mol
InChI Key: XTXULIBBWUAIFH-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Bromination: Introduction of the bromomethyl group through bromination reactions.

    Trifluoromethylation: Incorporation of the trifluoromethylthio group using trifluoromethylating agents.

    Chlorination: Addition of the chloropropanone moiety via chlorination reactions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

    Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can interact with various enzymes and receptors, influencing their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar compounds include those with bromomethyl, trifluoromethylthio, and chloropropanone groups but with variations in their structure. Examples include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)8-2-7(5-12)3-9(4-8)18-11(14,15)16/h2-4,6H,5H2,1H3

InChI Key

XTXULIBBWUAIFH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)CBr)SC(F)(F)F)Cl

Origin of Product

United States

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